molecular formula C8H8O3S B044034 Ethyl thiophene-2-glyoxylate CAS No. 4075-58-5

Ethyl thiophene-2-glyoxylate

Cat. No. B044034
CAS RN: 4075-58-5
M. Wt: 184.21 g/mol
InChI Key: GHOVLEQTRNXASK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl thiophene-2-glyoxylate and its derivatives involves several chemical reactions, including the Friedel-Crafts alkylation, which has been demonstrated to proceed with good enantioselectivities and satisfactory yields when reacting ethyl glyoxylate with various thiophenes (Huang et al., 2011). Another approach involves the use of thiophene as a starting raw material to synthesize 2-thiopheneacetic acid, indicating the versatility of thiophene-based compounds in synthesis (Cui Qing-rong, 2008).

Molecular Structure Analysis

The molecular structure of ethyl thiophene-2-glyoxylate derivatives plays a crucial role in their reactivity and properties. For instance, the incorporation of thiophene units into polymers has been shown to affect their thermal and mechanical properties significantly. The structure of these compounds can be elucidated through various spectroscopic methods, such as IR, GC-MS, and NMR, providing a deep understanding of their molecular configuration and reactivity (Pekparlak et al., 2018).

Chemical Reactions and Properties

Ethyl thiophene-2-glyoxylate participates in a variety of chemical reactions, contributing to the synthesis of complex molecules. For instance, it has been used as a reagent in the base-catalyzed sulfa-Michael reaction for the synthesis of functionalized sulfones, showcasing its versatility as a building block in organic synthesis (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of ethyl thiophene-2-glyoxylate derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used in various applications, from synthesis to material science. The detailed analysis of these properties is crucial for optimizing the conditions for their use in chemical reactions and material fabrication.

Chemical Properties Analysis

The chemical properties of ethyl thiophene-2-glyoxylate derivatives, including reactivity, stability, and compatibility with various reagents, are pivotal for their application in synthesis and material science. Understanding these properties enables chemists to predict how these compounds will behave in different chemical environments, facilitating their effective use in creating new materials and molecules.

Scientific Research Applications

  • Calcium Oxalate Crystal Formation Study : A rat model using ethylene glycol (similar in structure to ethyl thiophene-2-glyoxylate) demonstrated the formation of calcium oxalate crystals with minimal renal damage, useful for studying stone formation (Yamaguchi et al., 2005).

  • Antioxidant and Analgesic Potential : Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to ethyl thiophene-2-glyoxylate, exhibited significant antioxidant and analgesic properties (Sherif & Hosny, 2014).

  • Controlled Polymerization : A study developed a new purification process for ethyl glyoxylate, enabling controlled polymerization for applications in coatings, sensors, and drug delivery vehicles (Rabiee Kenaree & Gillies, 2018).

  • Dyeing Properties for Polyester Fibers : Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate was found to be a promising disperse dye for polyester fibers (Rangnekar et al., 1999).

  • Chiral Secondary Alcohols Synthesis : Friedel-Crafts alkylation of thiophenes with ethyl glyoxylate resulted in chiral secondary alcohols with good enantioselectivity and yields (Huang et al., 2011).

  • Anticancer Activity : Novel heterocycles synthesized using thiophene-incorporated thioureido substituted ethyl compounds demonstrated potent anticancer activity against colon cancer cells (Abdel-Motaal et al., 2020).

  • Formal Synthesis of Duloxetine : An efficient Friedel-Crafts reaction for thiophenes with alkyl glyoxylates, including ethyl glyoxylate, was developed, leading to the formal synthesis of duloxetine with high enantioselectivity and good yields (Majer et al., 2009).

Safety And Hazards

Ethyl thiophene-2-glyoxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only in a well-ventilated area .

Future Directions

While specific future directions for Ethyl thiophene-2-glyoxylate were not found in the search results, thiophene derivatives are being actively researched for their potential in various applications, including their role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

ethyl 2-oxo-2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOVLEQTRNXASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193732
Record name Ethyl alpha-oxothiophen-2-acetate
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiophene-2-glyoxylate

CAS RN

4075-58-5
Record name Ethyl 2-thienylglyoxylate
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Record name Ethyl 2-thiopheneglyoxylate
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Record name Ethyl alpha-oxothiophen-2-acetate
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Record name Ethyl α-oxothiophen-2-acetate
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Record name ETHYL 2-THIOPHENEGLYOXYLATE
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Synthesis routes and methods I

Procedure details

Reaction Scheme III shows the preparation of thiophenyl oxo-acetic acid derivatives IV, IVa and IVb from the corresponding appropriate thiophene derivatives VIII, VIIIa and VIIIb (equations 1-3, respectively). A mixture of an appropriate thiophene derivative such as VIII, VIIIa or VIIIb (1.0 equivalent) and ethyl oxalyl chloride (1.5 equivalents) may be treated with a solution of aluminum trichloride in nitromethane (1.5 equivalents, concentration approximately 3.6 M) at a temperature of approximately 0-10° C. The reaction mixture is stirred at approximately 0° C. for one hour, room temperature for three hours and then poured into ice water. The resulting mixture is then extracted with an appropriate solvent such as diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is typically purified by either distillation or flash chromatography on silica gel to provide the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb, respectively.
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ice water
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IV
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VIII
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ethyl oxalyl chloride
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Synthesis routes and methods II

Procedure details

Thiophene-2-glyoxylic acid (2 g, 12.8 mmol) was added to anhydrous ethanol (100 ml) which was saturated with HCl by bubbling HCl gas for 2 min. The resulting mixture was stirred at room temperature. overnight. TLC showed the reaction was complete. Solvent was removed and the residue was purified by chromatography over silica gel eluting with ethyl acetate/hexane 10:90 to give ethyl thiophene-2-glyoxylate (1.5 g).
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Periyasamy, P Sakthivel, I Ragavan… - Journal of Electronic …, 2023 - Springer
… After preparing the precursor solution and ethyl thiophene-2-glyoxylate, 0.6 mL was added dropwise into the reaction mixture, stirred at 60C for 1 h, then cooled to room temperature for …
Number of citations: 3 link.springer.com
I Ragavan, C Vidya, S Shanavas, R Acevedo… - Chemical Physics, 2020 - Elsevier
… , 0.226 mmol) dissolved in 15 mL round bottomed flask equipped with a magnetic stirring (dimethylformamide (DMF)) and slowly added to a suspension of Ethyl thiophene-2-glyoxylate (…
Number of citations: 6 www.sciencedirect.com
S Lu, M Drees, Y Yao, D Boudinet, H Yan, H Pan… - …, 2013 - ACS Publications
… A solution of ethyl thiophene-2-glyoxylate (15 mL, 102 mmol) in amyl alcohol (15 mL) was added dropwise in 3 h and the reaction mixture was heated to reflux for 14 h. After cooling, the …
Number of citations: 75 pubs.acs.org
PS Dragovich, TM Bertolini, BK Ayida, LS Li… - Tetrahedron, 2007 - Elsevier
… Thus, hydrazine 24 (oxalic acid salt) was converted to hydrazone 25 (mixture of isomers) by thermal condensation with commercially available ethyl thiophene-2-glyoxylate. A minor …
Number of citations: 30 www.sciencedirect.com
MV Campbell, AV Iretskii, RA Mosey - The Journal of Organic …, 2020 - ACS Publications
A multicomponent tandem assembly procedure for the synthesis of diverse C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones has been developed. The one-pot …
Number of citations: 5 pubs.acs.org
Y Zhu, M Dwidar, I Nemet, JA Buffa, N Sangwan… - Cell Host & Microbe, 2023 - cell.com
Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite …
Number of citations: 14 www.cell.com
CB Bai, NX Wang, YJ Wang, Y Xing, W Zhang… - Scientific Reports, 2015 - nature.com
… reaction of the petal-type chiral NADH model S, we studied the reduction reaction of ethyl benzoylformate (8), ethyl 4-dimethylaminobenzoylformate (9), ethyl thiophene-2-glyoxylate (10…
Number of citations: 5 www.nature.com
LS Li, Y Zhou, J Zhao, PS Dragovich, N Stankovic… - …, 2007 - thieme-connect.com
… In our initial method development work, commercially available ethyl thiophene-2-glyoxylate (2a) was chosen as a starting material. Based on a modified literature method, [7] …
Number of citations: 11 www.thieme-connect.com

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